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Compound of Interest

Compound Name:
3-Bromo-4,5,6,7-

tetrahydropyrazolo[1,5-A]pyridine

Cat. No.: B1378940 Get Quote

An In-depth Technical Guide to 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine: A Key

Intermediate in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as

"privileged scaffolds"—structures that can bind to multiple biological targets, serving as a fertile

ground for drug discovery. 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a prominent

member of this class. This heterocyclic compound, featuring a fused pyrazole and

tetrahydropyridine ring system, has garnered significant attention for its utility as a versatile

building block in the synthesis of complex therapeutic agents.[1] Its unique combination of a

rigid bicyclic core, conformational flexibility from the saturated pyridine ring, and a strategically

placed bromine atom makes it an invaluable intermediate for researchers and drug

development professionals.[1] The bromine atom, in particular, acts as a crucial synthetic

handle, enabling a wide array of cross-coupling reactions that are fundamental to modern

pharmaceutical development. This guide provides a comprehensive technical overview of its

chemical structure, synthesis, properties, and applications, offering field-proven insights for

scientists engaged in cutting-edge research.

Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its

core identity and physical characteristics. 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
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is defined by a specific arrangement of atoms that dictates its reactivity and potential

applications.

Caption: Chemical structure of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.

Table 1: Chemical Identifiers

Identifier Value Source(s)

CAS Number 1196155-47-1 [1][2]

Molecular Formula C₇H₉BrN₂ [1]

Molecular Weight 201.06 g/mol [1][2]

IUPAC Name

3-bromo-4,5,6,7-

tetrahydropyrazolo[1,5-

a]pyridine

[1][2]

Canonical SMILES BrC1=C2CCCCN2N=C1 [2]

| InChI Key | RHPLGVPJDFRGHY-UHFFFAOYSA-N |[2] |

Table 2: Physicochemical Properties

Property Value Source(s)

Purity ≥98% (typical) [2]

LogP 1.86 [2]

Hydrogen Bond Acceptors 1 [2]

| Fsp3 | 0.57 |[2] |

Synthesis and Mechanistic Rationale
The synthesis of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a critical process, as

its efficiency and purity directly impact subsequent drug discovery efforts. While several

proprietary methods exist, a common and illustrative approach involves the hydrogenation of
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the corresponding aromatic pyrazolo[1,5-a]pyridine precursor, followed by selective

bromination.

The choice of hydrogenation as a key step is deliberate; it transforms the flat, aromatic pyridine

ring into a more flexible, three-dimensional tetrahydropyridine ring. This structural change is

often crucial for optimizing how a drug molecule fits into the binding pocket of a target protein.

The subsequent bromination at the 3-position of the pyrazole ring is a strategic move. This

position is electronically activated, facilitating electrophilic substitution, while the bromine atom

itself is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g.,

Suzuki, Buchwald-Hartwig), which are workhorse reactions in medicinal chemistry for building

molecular complexity.

Starting Materials

Reaction Sequence

Final Product

Pyrazolo[1,5-a]pyridine

Step 1: Hydrogenation
(e.g., H₂, Pd/C)

Reduces the pyridine ring.

Transform

Step 2: Bromination
(e.g., NBS in Acetonitrile)
Selectively adds Br at C3.

Intermediate

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Purification
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Caption: Generalized workflow for the synthesis of the target compound.

Exemplary Experimental Protocol: Two-Step Synthesis
This protocol is a representative, self-validating system. Each step includes purification and

characterization to ensure the integrity of the intermediate and final product.

Step 1: Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine

Reactor Setup: A 500 mL hydrogenation vessel is charged with pyrazolo[1,5-a]pyridine (10.0

g, 84.6 mmol) and 10% Palladium on Carbon (Pd/C, 1.0 g, 10% w/w).

Solvent Addition: Methanol (200 mL) is added to the vessel. The choice of methanol is due to

its ability to dissolve the starting material and its stability under hydrogenation conditions.

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with

hydrogen gas (H₂) to 50 psi. The reaction mixture is stirred vigorously at room temperature

for 16 hours.

Work-up and Filtration: The reaction is depressurized, and the mixture is filtered through a

pad of Celite® to remove the palladium catalyst. The Celite pad is washed with additional

methanol (50 mL). The filtration is crucial to prevent catalyst contamination in the final

product.

Purification: The combined filtrate is concentrated under reduced pressure to yield 4,5,6,7-

tetrahydropyrazolo[1,5-a]pyridine as a crude oil, which is used directly in the next step.

Step 2: Synthesis of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Dissolution: The crude intermediate from Step 1 is dissolved in acetonitrile (150 mL) in a 500

mL round-bottom flask equipped with a magnetic stirrer. Acetonitrile is an excellent solvent

for this reaction, as it is polar and aprotic.

Cooling: The solution is cooled to 0°C in an ice-water bath. This is a critical control point to

manage the exothermicity of the bromination reaction and minimize side-product formation.
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Reagent Addition: N-Bromosuccinimide (NBS) (15.8 g, 88.8 mmol, 1.05 eq.) is added

portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C. NBS

is a preferred brominating agent as it is a solid that is easy to handle and provides a source

of electrophilic bromine.

Reaction: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room

temperature, stirring for an additional 4 hours. Progress is monitored by Thin Layer

Chromatography (TLC).

Quenching and Extraction: The reaction is quenched by adding saturated aqueous sodium

thiosulfate solution (100 mL) to consume any unreacted bromine. The mixture is then

extracted with ethyl acetate (3 x 100 mL).

Purification: The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash

column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to

afford the pure title compound.

Applications in Drug Discovery: A Scaffold for
Innovation
The true value of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine lies in its application as

a core scaffold for developing novel therapeutics across different disease areas. Its structure

has been identified as a key component in compounds targeting complex diseases like cancer

and viral infections.

Photodynamic Therapy for Cancer: Researchers have successfully incorporated the

tetrahydropyrazolo[1,5-a]pyridine moiety into chlorin-based photosensitizers.[3] These novel

compounds show impressive activity against both melanotic and amelanotic melanoma cells,

a notoriously difficult-to-treat cancer.[3] The scaffold helps tune the photophysical and

solubility properties of the final molecule, enhancing its therapeutic efficacy.[3]

Hepatitis B Virus (HBV) Inhibition: In the fight against chronic Hepatitis B, this scaffold has

been instrumental in the discovery of a new class of Core Protein Allosteric Modulators

(CpAMs).[4] These molecules disrupt the HBV lifecycle by interfering with the assembly of

the viral capsid. The lead compounds built from the 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-
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a]pyrazine core (a closely related isomer) demonstrated potent inhibition of HBV DNA viral

load in preclinical models.[4]

Synthetic Diversification

Therapeutic Candidates

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Bromine Handle (C3) Bicyclic Core
Palladium-Catalyzed

Cross-Coupling
(e.g., Suzuki, Sonogashira)

Enables
Reaction

HBV CpAMs
(Antiviral)Builds Complexity

Fused Chlorins
(Anti-Cancer)

Builds Complexity

Click to download full resolution via product page

Caption: Role of the scaffold in synthetic diversification for drug discovery.

Safety, Handling, and Storage
As with any reactive chemical intermediate, adherence to strict safety protocols is paramount.

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes

skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory

irritation (H335).[2]

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety

goggles, and a lab coat.[2][5] Handling should be performed in a well-ventilated area or a

chemical fume hood.[5]

Handling Precautions: Avoid breathing dust, fumes, or vapors.[2][5] Prevent contact with skin

and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after

handling.[2]

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from

incompatible substances and sources of ignition.[5]

Conclusion
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3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is more than just a chemical; it is an

enabling tool for innovation in pharmaceutical sciences. Its well-defined structure, strategic

functionalization, and versatile reactivity provide a robust platform for the design and synthesis

of next-generation therapeutics. For researchers and drug development professionals, a deep

understanding of this scaffold's properties and potential is a key asset in the ongoing quest to

address unmet medical needs. Its proven success in complex areas like oncology and virology

underscores its status as a truly privileged scaffold in the art and science of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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